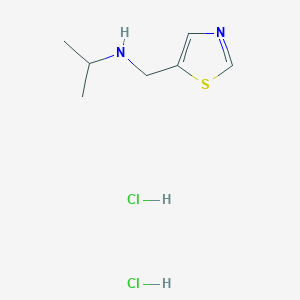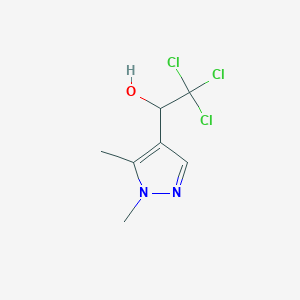
4-Methoxy-6-methylquinoline-2-carboxylic acid
Descripción general
Descripción
4-Methoxy-6-methylquinoline-2-carboxylic acid, also known as MMQ, is a nitrogen heterocyclic compound. It has a molecular formula of C12H11NO3 and a molecular weight of 217.22 .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-6-methylquinoline-2-carboxylic acid consists of a quinoline core, which is a heterocyclic aromatic organic compound. This core has a methoxy group (-OCH3) attached at the 4th position and a methyl group (-CH3) at the 6th position. The 2nd position of the quinoline core is substituted with a carboxylic acid group (-COOH) .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 364.8±37.0 °C and a predicted density of 1.280±0.06 g/cm3 . Its pKa value is predicted to be 1.16±0.30 .Aplicaciones Científicas De Investigación
Fluorescent Labeling in Biomedical Analysis
4-Methoxy-6-methylquinoline-2-carboxylic acid, also known as 6-Methoxy-4-quinolone, is a novel fluorophore with unique characteristics beneficial for biomedical analysis. It exhibits strong fluorescence in a wide pH range of aqueous media, remains stable under light and heat, and demonstrates potential as a fluorescent labeling reagent, especially for carboxylic acids (Hirano et al., 2004).
Cytotoxic Evaluation in Cancer Research
Certain derivatives of 4-Methoxy-6-methylquinoline-2-carboxylic acid have shown significant cytotoxicity against various cancer cells. This highlights its potential application in the development of novel anticancer agents (Zhao et al., 2005).
Synthesis of Novel 5HT1B Antagonists
The compound is utilized in the synthesis of novel quinolone and quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides, which have been identified as potent 5HT1B antagonists. This is crucial for the development of new therapeutic agents targeting specific neurological disorders (Horchler et al., 2007).
Enantioselective Synthesis
The compound is involved in enantioselective synthesis processes. For instance, it plays a role in the dynamic kinetic resolution method for synthesizing enantiopure 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a compound useful in the synthesis of modulators of nuclear receptors (Forró et al., 2016).
Synthesis of β-Benzamido TACE Inhibitors
An improved synthetic route has been developed for 4-[(2-methylquinolin-4-yl)methoxy] benzoic acid, a key intermediate in the synthesis of β-benzamido TACE inhibitors. This showcases the compound's role in facilitating efficient and cost-effective pharmaceutical synthesis (Xing, 2009).
Development of HIV-1 Integrase Inhibitors
Quinolone carboxylic acids, derived from 4-Methoxy-6-methylquinoline-2-carboxylic acid, represent a new class of monoketo acid integrase inhibitors, showing promise in the development of antiretroviral drugs for HIV-1 (Sato et al., 2009).
Propiedades
IUPAC Name |
4-methoxy-6-methylquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-3-4-9-8(5-7)11(16-2)6-10(13-9)12(14)15/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOFMFVCMYKGKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-6-methylquinoline-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-methyl-1H-imidazol-5-yl)methyl]propan-2-amine dihydrochloride](/img/structure/B1396431.png)


![[(1-butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1396435.png)
![N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride](/img/structure/B1396436.png)
![N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine hydrochloride](/img/structure/B1396437.png)

![1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine](/img/structure/B1396440.png)

![(4S)-3-[2-(3-chlorophenyl)acetyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B1396444.png)

amine oxalate](/img/structure/B1396446.png)

![1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride](/img/structure/B1396449.png)